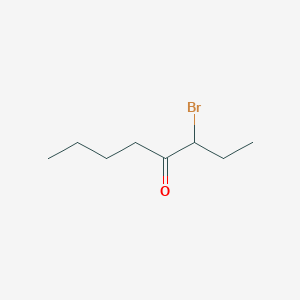
Rhodium dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium dibutyrate is a chemical compound that features rhodium, a rare and valuable metal, as its central element. Rhodium is known for its remarkable catalytic properties and resistance to corrosion. This compound, specifically, is utilized in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium dibutyrate can be synthesized through the reaction of rhodium chloride with butyric acid under controlled conditions. The reaction typically involves heating rhodium chloride with an excess of butyric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and ion exchange to ensure high purity and yield. These methods are designed to efficiently separate rhodium from other metals and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium dibutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhodium oxides.
Reduction: It can be reduced to its metallic form under specific conditions.
Substitution: this compound can participate in substitution reactions where butyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while reduction can produce metallic rhodium.
Applications De Recherche Scientifique
Rhodium dibutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Rhodium compounds, including this compound, are studied for their potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of rhodium compounds in treating diseases.
Industry: this compound is used in industrial processes, particularly in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which rhodium dibutyrate exerts its effects involves its ability to act as a catalyst. Rhodium centers in the compound facilitate various chemical transformations by providing a reactive site for substrates. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, this compound may interact with substrates to lower the activation energy and increase the reaction rate.
Comparaison Avec Des Composés Similaires
Rhodium Acetate: Similar to rhodium dibutyrate but with acetate ligands.
Rhodium Chloride: A common rhodium compound used in various catalytic applications.
Rhodium Carbonyls: Compounds featuring rhodium bonded to carbon monoxide ligands.
Uniqueness: this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other rhodium compounds, this compound may offer distinct advantages in certain reactions due to the properties imparted by the butyrate ligands.
Propriétés
Numéro CAS |
56047-14-4 |
|---|---|
Formule moléculaire |
C8H14O4Rh |
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
butanoate;rhodium(2+) |
InChI |
InChI=1S/2C4H8O2.Rh/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
UJKGHGCNRPPHJM-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
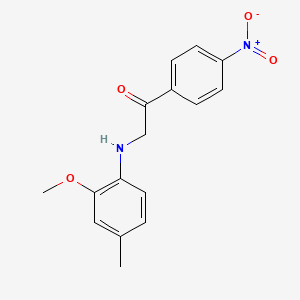

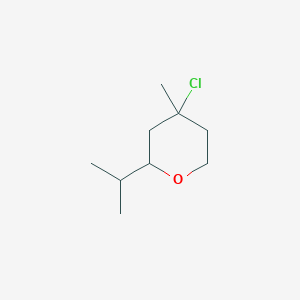
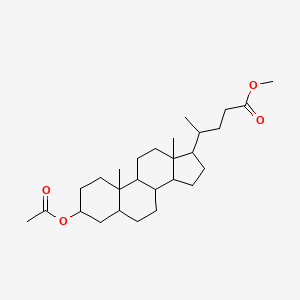
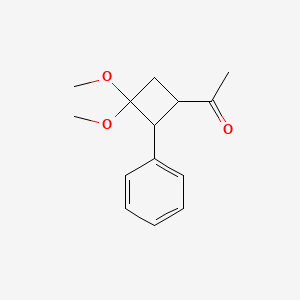



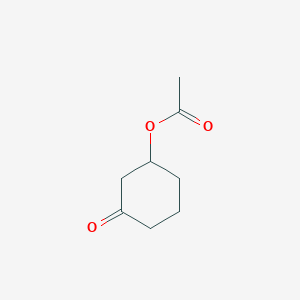
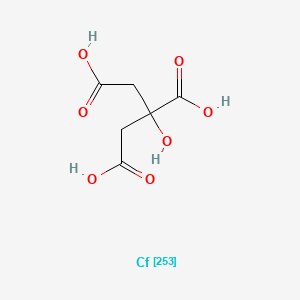
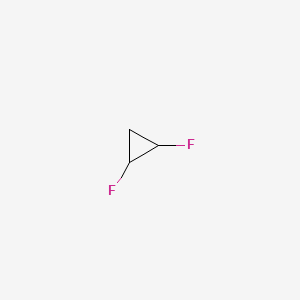
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
